molecular formula C2H2MgO6 B1143533 Magnesium bicarbonate CAS No. 12143-96-3

Magnesium bicarbonate

Cat. No. B1143533
CAS RN: 12143-96-3
M. Wt: 146.34
InChI Key:
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Patent
US08721998B2

Procedure details

The roasting process of magnesium or/and calcium minerals is that the minerals are roasted for 1˜5 hours at 700˜1000° C. The process of digestion is that water is added into magnesium oxide and/or calcium oxide obtained after roasting to digest at 50˜95° C., for 0.5˜5 hours, according to the weight ratio of the liquid to solid: 1˜5:1 (calculated by the weight of water and magnesium oxide and/or calcium oxide), and then water is added to form slurry based on the weight ratio of the liquid to solid: 10˜200:1 (calculated by weight of water and magnesium oxide and/or calcium oxide). The process of carbonization is that the slurry is carbonized by carbon dioxide gas after digestion, with reaction temperature controlled at 0˜50° C. and reaction time 0.1˜5 hours. Pure aqueous solution of magnesium bicarbonate and/or calcium bicarbonate is obtained by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Mg:1].[Ca:2].[O-2:3].[Mg+2].[O-2].[Ca+2].[C:7](=[O:9])=[O:8]>O>[C:7](=[O:3])([OH:9])[O-:8].[Mg+2:1].[C:7](=[O:3])([OH:9])[O-:8].[C:7](=[O:3])([OH:9])[O-:8].[Ca+2:2].[C:7](=[O:3])([OH:9])[O-:8] |f:2.3,4.5,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
are roasted for 1˜5 hours at 700˜1000° C
CUSTOM
Type
CUSTOM
Details
obtained
WAIT
Type
WAIT
Details
to digest at 50˜95° C., for 0.5˜5 hours
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to form slurry
CUSTOM
Type
CUSTOM
Details
with reaction temperature
CUSTOM
Type
CUSTOM
Details
controlled at 0˜50° C.
CUSTOM
Type
CUSTOM
Details
reaction time 0.1˜5 hours

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Type
product
Smiles
C([O-])(O)=O.[Ca+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08721998B2

Procedure details

The roasting process of magnesium or/and calcium minerals is that the minerals are roasted for 1˜5 hours at 700˜1000° C. The process of digestion is that water is added into magnesium oxide and/or calcium oxide obtained after roasting to digest at 50˜95° C., for 0.5˜5 hours, according to the weight ratio of the liquid to solid: 1˜5:1 (calculated by the weight of water and magnesium oxide and/or calcium oxide), and then water is added to form slurry based on the weight ratio of the liquid to solid: 10˜200:1 (calculated by weight of water and magnesium oxide and/or calcium oxide). The process of carbonization is that the slurry is carbonized by carbon dioxide gas after digestion, with reaction temperature controlled at 0˜50° C. and reaction time 0.1˜5 hours. Pure aqueous solution of magnesium bicarbonate and/or calcium bicarbonate is obtained by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Mg:1].[Ca:2].[O-2:3].[Mg+2].[O-2].[Ca+2].[C:7](=[O:9])=[O:8]>O>[C:7](=[O:3])([OH:9])[O-:8].[Mg+2:1].[C:7](=[O:3])([OH:9])[O-:8].[C:7](=[O:3])([OH:9])[O-:8].[Ca+2:2].[C:7](=[O:3])([OH:9])[O-:8] |f:2.3,4.5,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
are roasted for 1˜5 hours at 700˜1000° C
CUSTOM
Type
CUSTOM
Details
obtained
WAIT
Type
WAIT
Details
to digest at 50˜95° C., for 0.5˜5 hours
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to form slurry
CUSTOM
Type
CUSTOM
Details
with reaction temperature
CUSTOM
Type
CUSTOM
Details
controlled at 0˜50° C.
CUSTOM
Type
CUSTOM
Details
reaction time 0.1˜5 hours

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Type
product
Smiles
C([O-])(O)=O.[Ca+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08721998B2

Procedure details

The roasting process of magnesium or/and calcium minerals is that the minerals are roasted for 1˜5 hours at 700˜1000° C. The process of digestion is that water is added into magnesium oxide and/or calcium oxide obtained after roasting to digest at 50˜95° C., for 0.5˜5 hours, according to the weight ratio of the liquid to solid: 1˜5:1 (calculated by the weight of water and magnesium oxide and/or calcium oxide), and then water is added to form slurry based on the weight ratio of the liquid to solid: 10˜200:1 (calculated by weight of water and magnesium oxide and/or calcium oxide). The process of carbonization is that the slurry is carbonized by carbon dioxide gas after digestion, with reaction temperature controlled at 0˜50° C. and reaction time 0.1˜5 hours. Pure aqueous solution of magnesium bicarbonate and/or calcium bicarbonate is obtained by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Mg:1].[Ca:2].[O-2:3].[Mg+2].[O-2].[Ca+2].[C:7](=[O:9])=[O:8]>O>[C:7](=[O:3])([OH:9])[O-:8].[Mg+2:1].[C:7](=[O:3])([OH:9])[O-:8].[C:7](=[O:3])([OH:9])[O-:8].[Ca+2:2].[C:7](=[O:3])([OH:9])[O-:8] |f:2.3,4.5,8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
are roasted for 1˜5 hours at 700˜1000° C
CUSTOM
Type
CUSTOM
Details
obtained
WAIT
Type
WAIT
Details
to digest at 50˜95° C., for 0.5˜5 hours
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to form slurry
CUSTOM
Type
CUSTOM
Details
with reaction temperature
CUSTOM
Type
CUSTOM
Details
controlled at 0˜50° C.
CUSTOM
Type
CUSTOM
Details
reaction time 0.1˜5 hours

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Mg+2].C([O-])(O)=O
Name
Type
product
Smiles
C([O-])(O)=O.[Ca+2].C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.